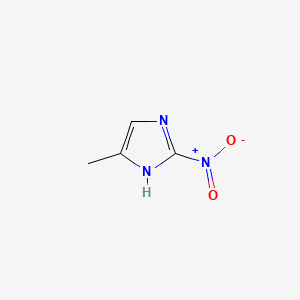

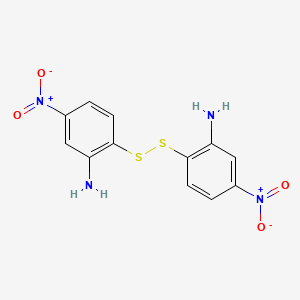

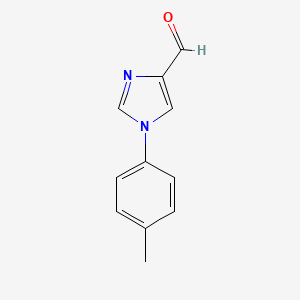

![molecular formula C13H10N2 B3352977 1-Phenylimidazo[1,5-a]pyridine CAS No. 52095-58-6](/img/structure/B3352977.png)

1-Phenylimidazo[1,5-a]pyridine

Overview

Description

1-Phenylimidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been used in the design of ultra-bright sky-blue emitters for solution-processed organic light emitting diodes . It’s also used in the design of anthracene-based fluorophore for greenish-yellow organic light emitting diode and warm white LED .

Synthesis Analysis

The synthesis of this compound has been a subject of intense research for numerous decades . It can be synthesized by a one-pot condensation approach . A large number of transformations are now available to conveniently access imidazo [1,5- a ]pyridine from readily available starting materials .Molecular Structure Analysis

Three fluorophores based on imidazo [1,5- a ]pyridine (ImPy) decorated with an aromatic π-system (C3 position of ImPy is decorated with naphthalene, methoxy-naphthalene and pyrene) were designed and synthesized . The fluorophores were structurally characterized, and detailed computational study reveals that the compounds showed wide energy gap (>3 eV) .Chemical Reactions Analysis

The recent development in imidazo [1,5- a ]pyridine construction involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Physical And Chemical Properties Analysis

The molecule shows excellent thermal stability and electrochemical stability . It exhibits efficient intramolecular charge transfer and displays a positive solvatochromic photoluminescence emission band ranging from 528 nm in hexane to 586 nm in acetonitrile with large Stokes’ shift of ∼11,000cm−1 .Scientific Research Applications

Optical Properties and Material Applications

1-Phenylimidazo[1,5-a]pyridine derivatives have been synthesized and characterized for their optical properties. These compounds exhibit absorption maxima around 310 nm and 350 nm and emission maxima between 460 and 550 nm, with a notable Stokes' shift range of 90–166 nm. Their quantum yields in solution can be tuned from 6.4% to 38.5%. One such compound, substituted with a 3-(2-methoxyphenyl) group, shows potential as a luminescent low-cost material when dispersed in a transparent thermosetting polyurethane resin (Volpi et al., 2017).

Charge Carrier and Optoelectronic Properties

The charge transfer and optoelectronic properties of various this compound derivatives have been explored at both molecular and solid-state levels. These studies show that the indol and phenyl units in these compounds lead to smaller hole reorganization energies and greater transfer integrals, indicating superior hole intrinsic mobility. Additionally, the substitution of anthracenyl moiety at the phenylimidazo[1,5-a]pyridine core increases electron affinity and transfer integrals, suggesting their potential use in multifunctional organic semiconductor devices (Irfan et al., 2019).

Synthesis and Characterization

Research has focused on the synthesis and characterization of this compound and its derivatives. These processes include one-pot synthesis techniques and characterizations using various spectroscopic methods. Such studies are crucial for understanding the structural and chemical properties of these compounds, laying the groundwork for their potential applications in materials science and electronics (Santaniello et al., 2017).

Fluorescent Emission and Quantum Yields

The synthesis of 1,3-diarylated imidazo[1,5-a]pyridines has been reported, showing a wide variety of fluorescent emissions in the wavelength range of 449–533 nm. These compounds have improved quantum yields compared to monoarylated ones, indicating their potential in applications requiring fluorescent materials (Shibahara et al., 2009).

Computational and Spectroscopic Studies

Computational andspectroscopic studies have been conducted on Re(CO)3Cl complexes containing this compound ligands. These studies involve time-dependent DFT calculations to elucidate the electronic structures and excited states of the ligands and complexes. Such research aids in understanding the photophysical properties and potential applications of these complexes in fields like material science and electronics (Salassa et al., 2008).

Structural Analysis and Charge Distribution

X-ray structural investigations of 2-phenylimidazo[1,2-a]pyridine and its related salts have been carried out, accompanied by semi-empirical calculations of charge distribution. These studies provide insights into the molecular geometry and electron density distribution in these compounds, which are critical for understanding their chemical behavior and potential applications in various scientific fields (Tafeenko et al., 1996).

Fluorescent Property Modification

Research into the fluorescent properties of imidazo[1,2-a]pyridine-based compounds has shown that substituent effects can significantly alter these properties. By introducing different substituents, researchers have been able to modify the fluorescence characteristics of these compounds, making them suitable for applications that require specific fluorescent behaviors (Tomoda et al., 1999).

Mechanism of Action

properties

IUPAC Name |

1-phenylimidazo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-6-11(7-3-1)13-12-8-4-5-9-15(12)10-14-13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLXWFOQUBXWMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CN3C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10491723 | |

| Record name | 1-Phenylimidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52095-58-6 | |

| Record name | 1-Phenylimidazo[1,5-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52095-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylimidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

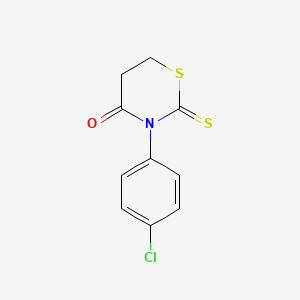

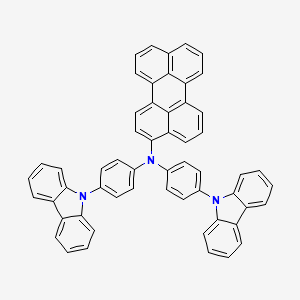

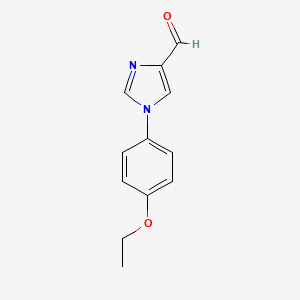

![4-Hydrazinylpyrido[3,2-d]pyrimidine](/img/structure/B3352917.png)

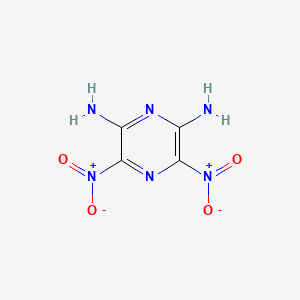

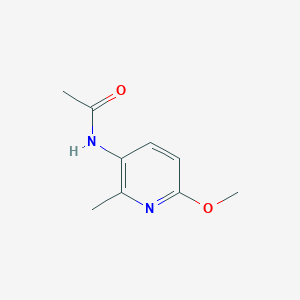

![Ethyl [(1H-imidazol-2-yl)methyl]carbamate](/img/structure/B3352938.png)

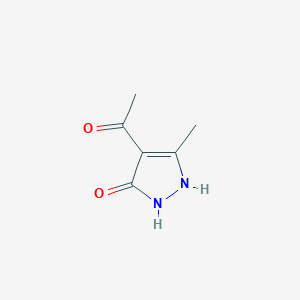

![5,6-Dihydrobenzo[c]cinnoline](/img/structure/B3352983.png)